Cas no 871021-20-4 (Thiazole, 5-(2-chlorophenoxy)-)

Thiazole, 5-(2-chlorophenoxy)- structure
871021-20-4 structure
商品名:Thiazole, 5-(2-chlorophenoxy)-
CAS番号:871021-20-4
MF:C9H6NOSCl
メガワット:211.668
CID:4269211

Thiazole, 5-(2-chlorophenoxy)- 化学的及び物理的性質

名前と識別子

    • Thiazole, 5-(2-chlorophenoxy)-

Thiazole, 5-(2-chlorophenoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-55254409-1.0g
5-(2-chlorophenoxy)-1,3-thiazole
871021-20-4 95%
1.0g
$0.0 2022-12-11

Thiazole, 5-(2-chlorophenoxy)- 関連文献

Thiazole, 5-(2-chlorophenoxy)-に関する追加情報

Recent Advances in the Study of Thiazole, 5-(2-chlorophenoxy)- (CAS: 871021-20-4) in Chemical Biology and Pharmaceutical Research

Thiazole derivatives have long been recognized for their significant pharmacological potential, and among them, Thiazole, 5-(2-chlorophenoxy)- (CAS: 871021-20-4) has emerged as a compound of particular interest in recent studies. This molecule, characterized by its unique thiazole core and 2-chlorophenoxy substituent, has been investigated for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential applications in drug development.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated that Thiazole, 5-(2-chlorophenoxy)- exhibits potent inhibitory effects against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The researchers employed molecular docking simulations to reveal that the compound binds to the bacterial DNA gyrase enzyme, disrupting its function and leading to bacterial cell death. These findings suggest its potential as a lead compound for developing novel antibiotics, particularly in the face of rising antibiotic resistance.

In the field of oncology, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Thiazole, 5-(2-chlorophenoxy)- shows selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and cytochrome c release. Interestingly, the 2-chlorophenoxy moiety appears to play a crucial role in this activity, as analogs without this group showed significantly reduced efficacy. This structure-activity relationship provides valuable insights for further medicinal chemistry optimization.

The pharmacokinetic properties of Thiazole, 5-(2-chlorophenoxy)- have also been a focus of recent investigations. A preclinical study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods determined that the compound has moderate oral bioavailability (approximately 45% in rodent models) and favorable tissue distribution, particularly in the liver and kidneys. However, its metabolic stability was found to be suboptimal, with rapid clearance observed in hepatic microsome assays. These findings highlight the need for structural modifications to improve its metabolic profile while maintaining its biological activity.

From a synthetic chemistry perspective, novel routes for the preparation of Thiazole, 5-(2-chlorophenoxy)- have been developed to enable larger-scale production for further studies. A 2023 publication in Organic Process Research & Development described an improved synthetic protocol that reduces the number of steps from five to three while increasing the overall yield from 32% to 58%. This advancement is particularly significant as it addresses previous challenges in obtaining sufficient quantities of the compound for comprehensive biological evaluation.

Looking forward, the most promising applications of Thiazole, 5-(2-chlorophenoxy)- appear to be in the development of antimicrobial agents and targeted cancer therapies. Several research groups have initiated structure-activity relationship studies to optimize its pharmacological properties, with particular attention to enhancing its selectivity and reducing potential off-target effects. As the understanding of its molecular targets and mechanisms continues to grow, this compound may serve as a valuable scaffold for the development of novel therapeutic agents addressing pressing medical needs.

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